4-Chloro-3-methylphenethyl alcohol
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Overview
Description
4-Chloro-3-methylphenethyl alcohol, also known as 2-(4-Chloro-3-methylphenyl)ethan-1-ol, is an organic compound with the molecular formula C9H11ClO and a molecular weight of 170.64 g/mol . This compound is characterized by the presence of a chloro group and a methyl group attached to a phenyl ring, along with an ethyl alcohol group.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-3-methylphenethyl alcohol can be synthesized through several methods, including:
Grignard Reaction: One common method involves the reaction of 4-chloro-3-methylbenzyl chloride with magnesium in the presence of an ether solvent to form the Grignard reagent.
Reduction of Ketones: Another method involves the reduction of 4-chloro-3-methylacetophenone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to produce the desired alcohol.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-methylphenethyl alcohol undergoes various chemical reactions, including:
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, H2 with Pd catalyst.
Substitution: NaOCH3, NaOH, and other nucleophiles.
Major Products Formed
Oxidation: 4-Chloro-3-methylbenzaldehyde, 4-chloro-3-methylbenzoic acid.
Reduction: 4-Chloro-3-methylphenethyl alkane.
Substitution: 4-Methoxy-3-methylphenethyl alcohol.
Scientific Research Applications
4-Chloro-3-methylphenethyl alcohol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-chloro-3-methylphenethyl alcohol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that exert biological effects. For example, its oxidation products may interact with cellular components, leading to antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methylbenzyl alcohol: Similar structure but lacks the ethyl group.
4-Chloro-3-methylphenol: Similar structure but contains a hydroxyl group instead of an ethyl alcohol group.
4-Chloro-3-methylacetophenone: Similar structure but contains a ketone group instead of an alcohol group.
Uniqueness
4-Chloro-3-methylphenethyl alcohol is unique due to the presence of both a chloro and a methyl group on the phenyl ring, along with an ethyl alcohol group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(4-chloro-3-methylphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c1-7-6-8(4-5-11)2-3-9(7)10/h2-3,6,11H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXBTHBJWJHJMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCO)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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